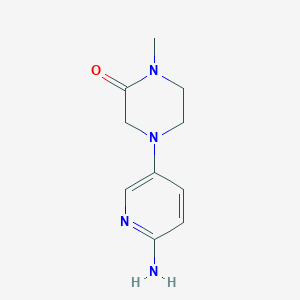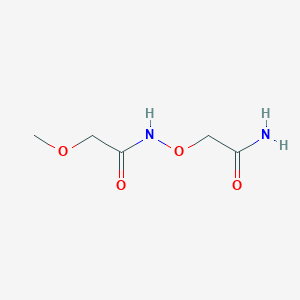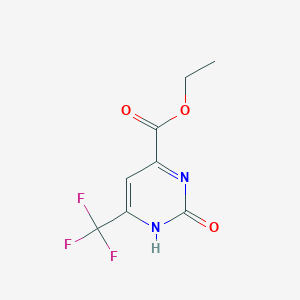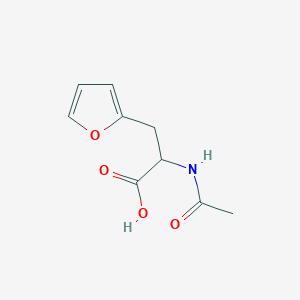
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with an aminoethyl group and an ethyl group The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with a suitable imidazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, and are usually conducted in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the aminoethyl group.
科学研究应用
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of (5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar structural features but lacking the aminoethyl and ethyl substitutions.
3-(2-aminoethyl)-5-methylimidazolidine-2,4-dione: A similar compound with a methyl group instead of an ethyl group.
5-(2-aminoethyl)-3-ethylimidazolidine-2,4-dione: A positional isomer with different substitution patterns.
Uniqueness
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and ethyl groups enhances its reactivity and potential for interaction with biological targets. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C7H14ClN3O2 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC 名称 |
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-2-5-6(11)10(4-3-8)7(12)9-5;/h5H,2-4,8H2,1H3,(H,9,12);1H/t5-;/m0./s1 |
InChI 键 |
AORUAXUXLLECSX-JEDNCBNOSA-N |
手性 SMILES |
CC[C@H]1C(=O)N(C(=O)N1)CCN.Cl |
规范 SMILES |
CCC1C(=O)N(C(=O)N1)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)




![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)



